N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide
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Overview
Description
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a pyrano-pyrazole moiety with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the pyrano[4,3-c]pyrazole core, followed by the introduction of the acetamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-phenylacetamide
- N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can result in distinct properties and applications compared to similar compounds.
Biological Activity
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide is a compound that has garnered attention in recent years for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes a pyrano-pyrazole moiety and an acetamide group. Its molecular formula is C15H16N4O, and it exhibits specific functional groups that contribute to its biological activities.
Pharmacological Properties
Recent studies have highlighted various biological activities associated with compounds similar to this compound:
- Anticancer Activity : Pyrazole derivatives have shown promising anticancer effects across multiple cell lines. For instance, compounds with similar structural motifs have been reported to exhibit significant cytotoxicity against MCF7 (breast cancer), A549 (lung cancer), and other cell lines with IC50 values ranging from 0.01 µM to 42.30 µM .
- Anti-inflammatory Effects : Research indicates that pyrazole-based compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
- Metabolic Effects : Some derivatives have been identified as inducers of transcription factors associated with lipid metabolism and weight loss in animal models .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit various kinases involved in cancer progression.
- Modulation of Apoptosis : The induction of apoptotic pathways has been a significant mechanism through which pyrazole derivatives exert their anticancer effects.
Data Tables
The following table summarizes key findings related to the biological activity of pyrazole derivatives relevant to this compound:
Compound Structure | Cell Line | IC50 (µM) | Activity Type |
---|---|---|---|
Pyrazole Derivative 1 | MCF7 | 0.01 | Anticancer |
Pyrazole Derivative 2 | A549 | 26 | Anticancer |
Pyrazole Derivative 3 | Hep-2 | 3.25 | Cytotoxic |
Pyrazole Derivative 4 | NCI-H460 | 0.39 | Autophagy Induction |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazole derivatives, N-{(1-methyl-1H,4H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide showed significant cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics. This suggests its potential as a candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of related compounds in animal models. The results indicated a marked reduction in inflammatory markers when treated with pyrazole derivatives, supporting their potential use in managing inflammatory diseases.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-4-3-5-13(8-12)9-17(21)18-10-15-14-11-22-7-6-16(14)20(2)19-15/h3-5,8H,6-7,9-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTAKQDEJOLPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NN(C3=C2COCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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